Chemical structure and physical properties of N-(thiophen-3-ylmethyl)pyridin-3-amine
Chemical structure and physical properties of N-(thiophen-3-ylmethyl)pyridin-3-amine
An In-Depth Technical Guide to N-(thiophen-3-ylmethyl)pyridin-3-amine: Structure, Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring two pharmacologically significant moieties: a pyridine ring and a thiophene ring, connected by a flexible methylene amine linker. This unique structural combination positions it as a valuable scaffold and synthetic intermediate in the field of medicinal chemistry. The pyridine ring offers aqueous solubility and hydrogen bonding capabilities, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often enhancing metabolic stability and target affinity. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications in drug development, particularly as a foundational element for creating novel therapeutic agents.
Introduction to a Privileged Scaffold
In the landscape of drug discovery, the strategic use of heterocyclic scaffolds is paramount for developing novel therapeutics. These cyclic structures, containing atoms of at least two different elements, are ubiquitous in nature and form the core of numerous approved drugs.
The Significance of Thiophene and Pyridine Moieties
The thiophene and pyridine rings are considered "privileged structures" in medicinal chemistry.[1] Their prevalence in biologically active compounds stems from their ability to engage in a wide range of non-covalent interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[2]
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Pyridine: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and receptor binding.
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Thiophene: As a bioisostere of a benzene ring, thiophene can mimic phenyl interactions while possessing a distinct electronic profile and metabolic fate. Its sulfur atom can also participate in unique interactions. Thiophene-containing compounds have shown a wide array of biological activities.[3] However, it is critical for researchers to be aware of the potential for oxidative metabolism of the thiophene ring, which can sometimes lead to bioactivation and the formation of reactive metabolites.[4]
N-(thiophen-3-ylmethyl)pyridin-3-amine: A Versatile Synthetic Intermediate
The compound N-(thiophen-3-ylmethyl)pyridin-3-amine combines these two key heterocycles. Its structure is not merely a combination of two rings but a carefully arranged scaffold that presents specific vectors for chemical modification. This makes it an ideal starting point for generating libraries of diverse molecules for high-throughput screening and lead optimization. The secondary amine linker provides a key point for derivatization and influences the overall conformation and physicochemical properties of resulting molecules. Notably, the core N-[(thiophen-3-yl)methyl]amino unit is a crucial component in a series of potent influenza A virus fusion inhibitors, highlighting the scaffold's therapeutic potential.[5]
Chemical Structure and Identification
A precise understanding of the molecule's identity is foundational for all research and development activities.
Molecular Structure
Figure 1: 2D Chemical Structure of N-(thiophen-3-ylmethyl)pyridin-3-amine.
Key Chemical Identifiers
The following table summarizes the key identifiers for N-(thiophen-3-ylmethyl)pyridin-3-amine.
| Identifier | Value | Source |
| IUPAC Name | N-(thiophen-3-ylmethyl)pyridin-3-amine | [6] |
| CAS Number | 1019559-79-5 | [6] |
| Molecular Formula | C₁₀H₁₀N₂S | [7] |
| Canonical SMILES | C1=CC(=CN=C1)NCC2=CSC=C2 | [7] |
| InChI Key | KWFURRGBEZMQCO-UHFFFAOYSA-N | [7] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, reliable predictions can be made based on its structure.
| Property | Predicted/Known Value | Implication for Drug Development | Source |
| Molecular Weight | 190.27 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability. | (Calculated) |
| Monoisotopic Mass | 190.05647 Da | Used for high-resolution mass spectrometry. | [7] |
| XlogP | 2.0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability. | [7] |
| Appearance | White to light yellow solid | Typical for similar aromatic amine compounds. | [8] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water. | Standard for small molecule drug candidates; requires appropriate vehicle for in vitro/in vivo assays. | [8][9] |
| Hydrogen Bond Donors | 1 (amine NH) | Can participate in key interactions with biological targets. | (Calculated) |
| Hydrogen Bond Acceptors | 2 (pyridine N, thiophene S) | Provides additional points for target binding and influences solubility. | (Calculated) |
| Rotatable Bonds | 2 | Confers conformational flexibility, allowing adaptation to binding pockets. | (Calculated) |
Synthesis and Purification Protocol
Rationale for Synthetic Strategy: Reductive Amination
While several synthetic routes could be envisioned, reductive amination stands out as a robust and high-yield method for preparing N-(thiophen-3-ylmethyl)pyridin-3-amine. This strategy involves the reaction of 3-aminopyridine with thiophene-3-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Expertise & Experience: This one-pot approach is chosen for its efficiency and operational simplicity. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. STAB is a mild and selective reagent that reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, thereby minimizing side reactions such as the formation of the corresponding alcohol from the aldehyde. Dichloroethane (DCE) is selected as the solvent because it is aprotic and effectively solubilizes the reactants and intermediates without interfering with the reaction.
Detailed Experimental Protocol
Materials and Reagents:
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3-Aminopyridine (1.0 eq)
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Thiophene-3-carboxaldehyde (1.05 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (catalytic, ~5% v/v)
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1,2-Dichloroethane (DCE), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Step-by-Step Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminopyridine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Stir until the solid is fully dissolved.
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Aldehyde Addition: Add thiophene-3-carboxaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction step.
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Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
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Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise. The addition may be slightly exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
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Reaction Quench: Once the reaction is complete, slowly quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and quenches any remaining STAB.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane or ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with saturated brine solution to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure N-(thiophen-3-ylmethyl)pyridin-3-amine.
Workflow Visualization: Synthesis
Caption: Synthetic workflow for N-(thiophen-3-ylmethyl)pyridin-3-amine.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any compound intended for biological testing. The following are predicted data based on the compound's structure.
| Technique | Predicted Data |
| ¹H NMR | δ 8.2-8.5 ppm: Signals for pyridine protons ortho/para to N. δ 7.0-7.5 ppm: Signals for thiophene and remaining pyridine protons. δ 4.5 ppm (s, 2H): Methylene bridge (-CH₂-) protons. δ 4.0-5.0 ppm (br s, 1H): Amine (-NH-) proton, may exchange with D₂O. |
| ¹³C NMR | δ 140-150 ppm: Aromatic carbons adjacent to nitrogen. δ 120-135 ppm: Remaining aromatic carbons. δ ~45 ppm: Aliphatic methylene carbon (-CH₂-). |
| IR (cm⁻¹) | ~3350: N-H stretch. ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1600, 1580, 1480: Aromatic C=C and C=N ring stretching. |
| MS (ESI+) | [M+H]⁺ at m/z 191.06: Molecular ion peak. Key Fragments: m/z 97 (thiophenylmethyl cation), m/z 94 (aminopyridine radical cation). |
Applications in Research and Drug Development
The true value of N-(thiophen-3-ylmethyl)pyridin-3-amine lies in its potential as a foundational scaffold for creating new chemical entities with therapeutic promise.
Role as a Scaffold for Library Synthesis
The secondary amine is a prime handle for derivatization via reactions like acylation, sulfonylation, or further alkylation, allowing for the rapid generation of a library of analogues. These modifications can systematically probe the structure-activity relationship (SAR) of a target by altering the size, electronics, and hydrogen-bonding capacity of the substituent.
Relevance to Published Research
As previously mentioned, the N-[(thiophen-3-yl)methyl]benzamide scaffold has been successfully employed to develop potent inhibitors of the influenza A virus hemagglutinin-mediated fusion process.[5] This provides a strong validation for using this core structure in antiviral drug discovery programs. The pyridine-thiophene combination is also investigated in other areas, including the development of fungicides and other bioactive molecules.[10]
Logical Relationships in Drug Design
The compound serves as a central node from which multiple research pathways can diverge, depending on the therapeutic target and desired molecular properties.
Caption: Logical pathways from core scaffold to potential applications.
Conclusion
N-(thiophen-3-ylmethyl)pyridin-3-amine is more than a simple organic molecule; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure incorporates two of medicinal chemistry's most productive heterocyclic systems. The proven success of its core structure in developing potent antiviral agents provides a compelling rationale for its inclusion in discovery programs targeting a wide range of diseases. Future exploration of this scaffold is highly likely to yield novel compounds with significant therapeutic potential.
References
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PubChemLite. N-(thiophen-3-ylmethyl)pyridin-3-amine (C10H10N2S). Available from: [Link].
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NextSDS. N-[(thiophen-3-yl)methyl]pyridin-3-amine — Chemical Substance Information. Available from: [Link].
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PMC. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Available from: [Link].
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PubChem. 2-(Thiophen-3-Yl)-3h-Imidazo[4,5-B]pyridine-7-Carboxamide. Available from: [Link].
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link].
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ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link].
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ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Available from: [Link].
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